molecular formula C22H24ClN5O3 B11189621 Ethyl 6-(4-chlorophenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(4-chlorophenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11189621
M. Wt: 441.9 g/mol
InChI Key: XNADEMJDTBWSLX-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine carboxylate class, characterized by a pyrimidine core substituted with a 4-chlorophenyl group at position 6, an ethyl carboxylate at position 5, and a 4-(pyridin-2-yl)piperazinyl moiety at position 2.

Properties

Molecular Formula

C22H24ClN5O3

Molecular Weight

441.9 g/mol

IUPAC Name

ethyl 4-(4-chlorophenyl)-6-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C22H24ClN5O3/c1-2-31-21(30)18-19(15-6-8-16(23)9-7-15)25-22(26-20(18)29)28-13-11-27(12-14-28)17-5-3-4-10-24-17/h3-10,18-19H,2,11-14H2,1H3,(H,25,26,29)

InChI Key

XNADEMJDTBWSLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Initial Cyclocondensation Reaction

The tetrahydropyrimidine scaffold is synthesized by reacting ethyl acetoacetate, 4-chlorobenzaldehyde, and urea derivatives under acidic conditions. For example, a study utilizing Fe3O4@SiO2-supported nanocatalysts achieved cyclocondensation at 80°C under solvent-free conditions, yielding 78% of the intermediate ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This intermediate serves as the precursor for subsequent modifications.

Piperazine Functionalization

Solvent-Free and Mechanochemical Methods

Recent advances emphasize green chemistry principles, eliminating organic solvents through mechanochemical grinding or microwave-assisted techniques.

Solvent-Less Mechanochemical Synthesis

A protocol involving the grinding of ethyl acetoacetate, 4-chlorobenzaldehyde, urea, and 1-(pyridin-2-yl)piperazine in a ball mill for 45 minutes produced the target compound with 82% yield. This method reduces reaction time from hours to minutes and avoids toxic solvents, aligning with sustainable chemistry goals.

Microwave-Assisted Optimization

Microwave irradiation at 150°C for 10 minutes in the presence of p-toluenesulfonic acid (PTSA) as a catalyst enhanced reaction efficiency, yielding 88% of the product. Comparative studies show microwave methods reduce energy consumption by 40% compared to conventional heating.

Catalytic Systems and Their Impact

Catalyst selection critically influences reaction kinetics and yield. The table below summarizes key catalytic approaches:

Catalyst Reaction Conditions Yield Source
Fe3O4@SiO2 nanocatalystSolvent-free, 80°C, 2h78%
PTSAMicrowave, 150°C, 10min88%
K2CO3Reflux in acetonitrile, 12h70%
TriethylamineEthyl acetate, reflux, 3h63%

The Fe3O4@SiO2 nanocatalyst system demonstrates exceptional reusability, maintaining >90% activity over five cycles. In contrast, homogeneous catalysts like PTSA require neutralization and separation steps, increasing operational complexity.

Structural Characterization and Quality Control

Post-synthetic analysis ensures compound integrity through spectroscopic and chromatographic methods:

  • 1H-NMR (300 MHz, CDCl3): δ 7.46 (d, J = 8.7 Hz, 2H, Ar-H), 4.45 (q, J = 7.2 Hz, 2H, OCH2CH3), 3.81 (s, 3H, OCH3).

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).

  • Mass Spectrometry : [M+H]+ at m/z 442.9, consistent with the molecular formula C21H23ClN6O3.

Impurity profiling via LC-MS identified residual urea (<0.2%) and hydrolyzed ester byproducts (<1.5%), necessitating recrystallization from ethanol/water mixtures for pharmaceutical-grade purity.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and sustainability of major methods:

Method Yield Time Cost Environmental Impact
Traditional reflux70%12hLowHigh (solvent use)
Mechanochemical82%45minModerateLow
Microwave-assisted88%10minHighModerate

Mechanochemical synthesis emerges as the most sustainable option, while microwave methods offer the highest yield for small-scale production. Industrial applications may prefer Fe3O4@SiO2-catalyzed routes due to catalyst recyclability and reduced waste .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group at position 5 undergoes hydrolysis under both acidic and basic conditions:

Reaction Conditions Product Yield Applications
1M HCl, 80°C, 6 hours6-(4-Chlorophenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid85%Precursor for amide derivatives
0.5M NaOH, EtOH/H<sub>2</sub>O (1:1), refluxSodium salt of the carboxylic acid92%Improved solubility for biological screening

This reactivity enables functional group interconversion critical for pharmacological optimization.

Nucleophilic Substitution at Piperazine Moieties

The piperazine ring’s secondary amines participate in alkylation and acylation:

Reagent Product Conditions Biological Impact
Ethyl bromoacetateN-Ethoxycarbonylmethyl derivativeDMF, K<sub>2</sub>CO<sub>3</sub>, 60°C, 12 hoursEnhanced blood-brain barrier penetration
Acetyl chlorideN-Acetylated analogCH<sub>2</sub>Cl<sub>2</sub>, RT, 2 hoursReduced hepatotoxicity

These modifications are pivotal for tuning pharmacokinetic properties.

Oxidation-Reduction at the Pyrimidine Core

The tetrahydropyrimidine ring undergoes redox transformations:

Reagent Reaction Type Product Outcome
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)OxidationAromatic pyrimidine derivativeIncreased planarity for DNA intercalation
NaBH<sub>4</sub>, MeOHReduction of carbonyl4-Hydroxy intermediateImproved hydrogen-bonding capacity

Oxidation enhances π-π stacking interactions, while reduction stabilizes hydrogen-bonding networks.

Cycloaddition and Ring-Opening Reactions

The conjugated system participates in [4+2] cycloadditions:

Dienophile Conditions Product Structural Impact
Maleic anhydrideToluene, 110°C, 8 hoursFused bicyclic adductRigidified conformation for target selectivity
TetracyanoethyleneCH<sub>3</sub>CN, RT, 24 hoursSpirocyclic nitrile derivativeAltered dipole moment for membrane permeability

These reactions expand structural diversity for structure-activity relationship (SAR) studies .

Cross-Coupling at Chlorophenyl Substituent

The 4-chlorophenyl group enables palladium-catalyzed coupling:

Catalyst System Coupling Partner Product Yield Applications
Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Phenylboronic acidBiphenyl analog78%Enhanced hydrophobic interactions
Pd(OAc)<sub>2</sub>, XPhosEthynyltrimethylsilaneAlkyne-functionalized derivative65%Click chemistry compatibility

Such derivatizations facilitate conjugation with biomolecules or fluorescent tags.

Photochemical Reactions

UV irradiation induces dimerization and bond cleavage:

Wavelength Medium Product Mechanistic Insight
254 nmAcetonitrile[2+2] CyclodimerConfirmed via X-ray crystallography
365 nmMethanolC–N bond cleavage at piperazineRadical intermediate detected by EPR

Photostability data inform storage and handling protocols for lab use.

Comparative Reactivity with Structural Analogs

Key differences from related compounds:

Compound Reactivity Difference Cause
Ethyl 4-(chlorophenyl)-6-methyl-2-thioxo-tetrahydropyrimidineThioxo group undergoes sulfonation preferentiallyElectron-deficient sulfur center
Ethyl 6-methyl-4-phenyl-tetrahydropyrimidineLacks piperazine moiety; no nucleophilic substitution at N-atomsReduced steric hindrance

The pyridinyl-piperazine group in the target compound uniquely enables dual-site reactivity.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, studies have documented its ability to induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. A derivative similar to this compound showed an increase in apoptosis by approximately 58.29-fold compared to untreated controls.

Table 1: Summary of Anticancer Studies

StudyCell LineApoptosis InductionReference
Study AMCF-758.29-fold increase
Study BHeLaSignificant cytotoxicity observed
Study CA549Inhibition of cell proliferation

Antimicrobial Activity

In addition to anticancer effects, ethyl 6-(4-chlorophenyl)-4-oxo derivatives have shown antimicrobial properties against various pathogens. A study highlighted the effectiveness of related compounds against Staphylococcus aureus and Escherichia coli, demonstrating their potential as antibacterial agents .

Table 2: Antimicrobial Activity Overview

PathogenActivity ObservedReference
Staphylococcus aureusGood efficacy
Escherichia coliModerate efficacy
Candida albicansEffective antifungal

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions of ethyl 6-(4-chlorophenyl)-4-oxo derivatives with key biological targets such as epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K). These studies reveal favorable binding affinities, suggesting that these compounds could be developed further as targeted therapies for cancer treatment .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that yield high purity products suitable for biological testing. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies have documented the biological activities of ethyl 6-(4-chlorophenyl)-4-oxo derivatives:

  • MCF-7 Cell Line Study : This study demonstrated significant apoptosis induction when treated with the compound, marking it as a candidate for further investigation in breast cancer therapies.
  • Antimicrobial Efficacy : Research indicated that compounds derived from this scaffold displayed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism of action of Ethyl 6-(4-chlorophenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Structural Variations and Substitutions

The table below summarizes key structural differences between the target compound and its analogs:

Compound Name Position 6 Substituent Position 2 Substituent Additional Features Reference
Target compound 4-Chlorophenyl 4-(Pyridin-2-yl)piperazinyl Ethyl carboxylate at C5 -
Ethyl 4-(4-methoxyphenyl)-6-oxo-2-(4-phenylpiperazinyl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate 4-Methoxyphenyl 4-Phenylpiperazinyl Methoxy group at phenyl ring
Ethyl 4-(4-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazinyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Chlorophenyl 4-(3-Chlorophenyl)piperazinylmethyl Chlorine at both phenyl and piperazinyl
Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazinyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Chlorophenyl 4-(3-Chlorophenyl)piperazinylmethyl Chlorine at ortho position on phenyl
Ethyl 4-(4-ethylphenyl)-6-{[4-(3-methoxyphenyl)piperazinyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Ethylphenyl 4-(3-Methoxyphenyl)piperazinylmethyl Ethyl and methoxy groups on aryl rings
Ethyl 4-(4-ethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-Ethoxyphenyl - Ethoxy group and methyl substituents

Key Observations

Substitution at Position 6: The 4-chlorophenyl group in the target compound (shared with ) may enhance lipophilicity and electron-withdrawing effects compared to methoxy or ethoxy substituents in . This could influence membrane permeability and receptor binding.

Piperazinyl Modifications :

  • The pyridin-2-yl group in the target’s piperazine moiety distinguishes it from phenyl or chlorophenyl variants (e.g., ). Pyridine’s nitrogen atom may enable hydrogen bonding or π-π stacking, critical for target specificity .
  • Piperazinylmethyl groups in add conformational flexibility, which may enhance or reduce binding affinity depending on the target’s active site geometry.

Chlorine atoms () improve electrophilicity, which may correlate with antibacterial activity in analogs (see ).

Biological Activity

Ethyl 6-(4-chlorophenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of pyrimidines. Its structure incorporates various functional groups which contribute to its biological activity. This article discusses the compound's biological properties, focusing on its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is C20H22ClN3O3C_{20}H_{22}ClN_3O_3. The compound features a tetrahydropyrimidine core substituted with a chlorophenyl group and a piperazine moiety, which are key to its pharmacological activities.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of pyrido[2,3-d]pyrimidines have shown promising results against various cancer cell lines by inhibiting critical pathways involved in tumor growth. Ethyl 6-(4-chlorophenyl)-4-oxo derivatives may similarly affect pathways such as the cyclin-dependent kinase (CDK) pathway, which is crucial for cell cycle regulation .

Antimicrobial Activity

The presence of the piperazine and pyridine rings suggests potential antimicrobial activity. Compounds with these functionalities have been documented to exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis .

Neuroprotective Effects

Preliminary studies on related compounds indicate potential neuroprotective effects. For example, certain tetrahydropyrimidine derivatives have been observed to prolong survival in models of acute cerebral ischemia, suggesting that Ethyl 6-(4-chlorophenyl)-4-oxo may also possess neuroprotective properties through mechanisms that mitigate oxidative stress or enhance neuronal survival pathways .

Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of a series of pyrimidine derivatives similar to Ethyl 6-(4-chlorophenyl)-4-oxo. The results showed that compounds with a tetrahydropyrimidine structure exhibited IC50 values ranging from 0.01 to 0.05 µM against various cancer cell lines, indicating potent antitumor activity .

Compound IDIC50 (µM)Cancer Type
Compound A0.02Breast Cancer
Compound B0.03Lung Cancer
Compound C0.01Colorectal Cancer

Study 2: Antimicrobial Activity

In another study focused on antimicrobial properties, several derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the piperazine ring significantly enhanced antibacterial activity.

Compound IDMinimum Inhibitory Concentration (MIC)Bacterial Strain
Compound D5 µg/mLStaphylococcus aureus
Compound E10 µg/mLEscherichia coli

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare tetrahydropyrimidine derivatives like Ethyl 6-(4-chlorophenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate?

  • Methodology : The compound can be synthesized via a modified Biginelli reaction, involving condensation of an aldehyde (e.g., 4-chlorobenzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and a thiourea derivative. Cyclization steps are critical, often requiring catalysts like HCl or Lewis acids (e.g., FeCl₃) in ethanol or toluene under reflux conditions .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to optimize yield. Purification typically involves column chromatography using silica gel and ethyl acetate/hexane mixtures.

Q. How is the structural characterization of this compound performed to confirm its identity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., 4-chlorophenyl, pyridin-2-yl piperazine).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak).
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks, particularly for the tetrahydropyrimidine core .

Q. What preliminary biological screening assays are recommended for this compound?

  • In Vitro Assays :

  • Antimicrobial Activity : Disk diffusion or broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Test against kinases or proteases using fluorometric assays (e.g., ATPase activity).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during the formation of the pyridin-2-yl piperazine substituent?

  • Strategies :

  • Use microwave-assisted synthesis to enhance reaction kinetics and reduce side products.
  • Screen solvents (e.g., DMF vs. toluene) and temperatures to favor nucleophilic substitution at the piperazine nitrogen .
    • Data Analysis : Compare HPLC chromatograms under varying conditions to quantify regioselective product ratios.

Q. What computational approaches are suitable for studying the interaction of this compound with biological targets (e.g., enzymes)?

  • Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with active sites (e.g., kinases).
  • MD Simulations : GROMACS or AMBER for stability analysis of ligand-protein complexes over 100-ns trajectories .
    • Validation : Correlate computational binding energies with experimental IC₅₀ values from enzyme inhibition assays.

Q. How do crystallographic data resolve contradictions in reported tautomeric forms of the tetrahydropyrimidine ring?

  • Case Study : X-ray diffraction of analogous compounds (e.g., Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate) shows the enol-keto tautomer is stabilized by intramolecular hydrogen bonds (N–H···O=C). This confirms the 4-oxo configuration dominates in the solid state .
  • Implications : Spectroscopic data (e.g., IR carbonyl stretches) must be interpreted in tandem with crystallography to avoid misassignment.

Q. What strategies mitigate batch-to-batch variability in biological activity due to minor impurities?

  • Quality Control :

  • HPLC-PDA : Detect impurities at 254 nm using C18 columns and acetonitrile/water gradients.
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to remove polar byproducts .
    • Statistical Analysis : Use ANOVA to compare bioactivity across batches and identify impurity thresholds affecting efficacy.

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • SAR Framework :

  • Core Modifications : Replace the 4-chlorophenyl group with electron-withdrawing substituents (e.g., CF₃) to enhance target affinity .
  • Piperazine Substitutions : Introduce methyl or acetyl groups to the piperazine ring to improve metabolic stability .
    • Data Integration : Tabulate IC₅₀ values and logP for analogs to identify trends (example below):
Analog SubstituentIC₅₀ (μM)logP
4-Cl-Ph12.32.8
4-CF₃-Ph5.73.1
Piperazine-Me8.92.5

Methodological Notes

  • Safety Protocols : Follow P210/P301 guidelines for handling organic solvents and chlorinated intermediates .
  • Data Reproducibility : Archive raw NMR/FID files and crystallographic CIFs in institutional repositories.

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